molecular formula C20H20N4O2 B6430356 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-86-9

4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B6430356
CAS RN: 2097896-86-9
M. Wt: 348.4 g/mol
InChI Key: IZIWTWCHKCNDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one, also known as 4-MIP or 4-MIPA, is an organic compound initially developed in the early 2000s as a potential therapeutic agent for the treatment of several neurological diseases. It is a derivative of piperazine, a heterocyclic organic compound, and is composed of two aromatic rings, an amide group, and a methylated indole. 4-MIPA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, as well as being a potential inhibitor of the enzyme acetylcholinesterase (AChE).

Scientific Research Applications

4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, and has been investigated as a potential inhibitor of the enzyme acetylcholinesterase (AChE). In addition, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been studied for its potential to reduce the symptoms of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential to protect against oxidative damage and to improve cognitive and motor functions.

Mechanism of Action

The exact mechanism of action of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative damage. In addition, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of mood and memory. 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA is also thought to have anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been found to possess a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective properties, as well as being a potential inhibitor of the enzyme acetylcholinesterase (AChE). In addition, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been found to reduce the symptoms of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential to protect against oxidative damage and to improve cognitive and motor functions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, as well as being a potential inhibitor of the enzyme acetylcholinesterase (AChE).
The main limitation of using 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA in laboratory experiments is the lack of detailed information regarding its mechanism of action. In addition, due to the lack of data regarding its potential toxicity, researchers should exercise caution when using 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA in their experiments.

Future Directions

Future research should focus on further elucidating the mechanism of action of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA, as well as investigating its potential toxicity. In addition, further studies should investigate the potential of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA to treat a wider range of neurological diseases, such as Huntington's disease and epilepsy. Other potential areas of research include the development of novel synthetic methods for the synthesis of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA, as well as the development of new therapeutic applications for 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA. Finally, further studies should investigate the potential of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA to improve cognitive and motor functions, as well as its potential to protect against oxidative damage.

Synthesis Methods

4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA is synthesized using a condensation reaction between 1-methyl-1H-indol-3-yl acetate and pyridin-3-yl piperazine. This reaction is conducted in the presence of an acid catalyst, such as trifluoroacetic acid, in an organic solvent, such as dichloromethane. The reaction yields 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-oneA as the major product and a minor amount of the by-product, pyridin-3-yl piperazine.

properties

IUPAC Name

4-[2-(1-methylindol-3-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-22-13-15(17-6-2-3-7-18(17)22)11-19(25)23-9-10-24(20(26)14-23)16-5-4-8-21-12-16/h2-8,12-13H,9-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWTWCHKCNDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

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